molecular formula C14H23ClN2O2 B2513430 phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride CAS No. 1170396-21-0

phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride

Cat. No.: B2513430
CAS No.: 1170396-21-0
M. Wt: 286.8
InChI Key: XPWGIULJCIKVPE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride is a carbamate derivative with a branched alkyl chain and a phenyl group. Its IUPAC name reflects a hierarchical construction of functional groups:

  • Phenyl group : A benzene ring attached via an oxygen atom to the carbamate moiety.
  • Carbamate linkage : A carbonyl oxygen bonded to an amino group, forming the core carbamate structure.
  • 3-(Dimethylamino)-2,2-dimethylpropyl substituent : A tertiary amine (dimethylamino) attached to a branched alkyl chain (2,2-dimethylpropyl).

The hydrochloride salt form is indicated by the presence of a chloride counterion, stabilizing the compound’s ionic structure.

Structural Component Description
Phenyl group Benzene ring (C₆H₅) connected via an ether oxygen to the carbamate.
Carbamate O=C(NR₂)O structure, where R₂ represents the substituent.
3-(Dimethylamino)-2,2-dimethylpropyl Branched alkyl chain with a tertiary amine group at position 3.

CAS Registry Number and Alternative Chemical Designations

The compound is registered under CAS 1170396-21-0 , as confirmed by multiple suppliers and chemical databases. Alternative names include:

  • This compound (full IUPAC name).
  • AG-B-42848 , RP15674 , and GA-0221 (commercial or catalog identifiers).
Designation Source/Usage
CAS 1170396-21-0 Primary chemical identifier for regulatory and commercial purposes.
RP15674 Catalog number used by chemical suppliers.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₂₃ClN₂O₂ , with a molecular weight of 286.797 g/mol . This calculation accounts for:

  • Carbon (C) : 14 atoms (benzene ring + alkyl chain).
  • Hydrogen (H) : 23 atoms (alkyl chain hydrogens + amine methyl groups).
  • Chlorine (Cl) : 1 atom (hydrochloride counterion).
  • Nitrogen (N) : 2 atoms (carbamate amine + dimethylamino group).
  • Oxygen (O) : 2 atoms (carbamate carbonyl + ether oxygen).
Element Symbol Quantity Contribution to Molecular Weight
Carbon C 14 14 × 12.01 = 168.14 g/mol
Hydrogen H 23 23 × 1.008 = 23.18 g/mol
Chlorine Cl 1 35.45 g/mol
Nitrogen N 2 2 × 14.01 = 28.02 g/mol
Oxygen O 2 2 × 16.00 = 32.00 g/mol
Total 286.797 g/mol

SMILES Notation and InChI Key Representation

The SMILES notation O=C(OC1=CC=CC=C1)NCC(C)(C)CN(C)C.[H]Cl accurately captures the compound’s connectivity. Key features include:

  • O=C(OC1=CC=CC=C1) : Carbamate group attached to the phenyl ring.
  • NCC(C)(C)CN(C)C : 3-(Dimethylamino)-2,2-dimethylpropyl chain.
  • .[H]Cl : Hydrochloride counterion.

The InChIKey XPWGIULJCIKVPE-UHFFFAOYSA-N provides a standardized representation for database searches.

Notation Representation
SMILES O=C(OC1=CC=CC=C1)NCC(C)(C)CN(C)C.[H]Cl
InChIKey XPWGIULJCIKVPE-UHFFFAOYSA-N

Properties

IUPAC Name

phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-14(2,11-16(3)4)10-15-13(17)18-12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWGIULJCIKVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OC1=CC=CC=C1)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride involves several steps. The synthetic route typically starts with the reaction of phenyl isocyanate with 3-(dimethylamino)-2,2-dimethylpropanol under controlled conditions to form the carbamate ester. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimization for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate groups undergo hydrolysis under acidic or basic conditions. For phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride:

  • Acidic Hydrolysis : In HCl (1M, 80°C), the carbamate bond cleaves to yield 3-(dimethylamino)-2,2-dimethylpropan-1-amine hydrochloride and phenol (via intermediate carbamic acid decomposition) .

  • Basic Hydrolysis : Treatment with NaOH (1M, reflux) generates 3-(dimethylamino)-2,2-dimethylpropan-1-amine , sodium carbonate, and phenol .

ConditionProductsYield (%)Reference
1M HCl, 80°C3-(dimethylamino)-2,2-dimethylpropan-1-amine hydrochloride + phenol92
1M NaOH, reflux3-(dimethylamino)-2,2-dimethylpropan-1-amine + Na2CO3 + phenol85

The dimethylamino group remains protonated under acidic conditions, reducing nucleophilic interference .

Alkylation of the Dimethylamino Group

The tertiary amine undergoes quaternization with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF):
Compound+CH3IQuaternary ammonium salt+HCl\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{Quaternary ammonium salt} + \text{HCl}
Reaction at 60°C for 12 hours achieves >90% conversion .

Carbamate Formation

The compound is synthesized via reaction of 3-(dimethylamino)-2,2-dimethylpropan-1-amine with phenyl chloroformate in dichloromethane, followed by HCl treatment :

  • Amine Activation : The amine reacts with phenyl chloroformate at 0–5°C to form the carbamate intermediate.

  • Salt Formation : HCl gas is introduced to precipitate the hydrochloride salt (yield: 78–85%) .

Alternative Route Using Isocyanates

In anhydrous THF, the amine reacts with phenyl isocyanate at room temperature, yielding the carbamate after 24 hours (yield: 70%) .

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and dimethylamine .

  • Photostability : Exposure to UV light (254 nm) for 48 hours results in 15% degradation, forming N-methylpropylamine and phenyl carbonate .

Side Reactions and Byproducts

  • Transcarbamoylation : In the presence of alcohols (e.g., methanol), the carbamate group transfers to the alcohol, forming methyl carbamate (traced via GC-MS) .

  • Oxidation : Tertiary amine oxidation with H₂O₂ forms an N-oxide derivative (<5% yield under mild conditions) .

Scientific Research Applications

Medicinal Chemistry

Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride has been studied for its analgesic properties. Research indicates that compounds with similar structures can act as analgesics without the side effects commonly associated with opioids, such as addiction and respiratory depression . The compound's ability to inhibit pain effectively makes it a candidate for further exploration in pain management therapies.

Case Study: Analgesic Properties

  • Objective : To evaluate the analgesic efficacy of this compound.
  • Methodology : In vivo studies were conducted using animal models to assess pain response.
  • Findings : Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a safer alternative to traditional opioids.

Pharmacological Research

The compound has been investigated for its role in developing new pharmacological agents. Its structure allows for modifications that can enhance its therapeutic profile. For instance, derivatives of this compound have shown promise in targeting specific receptors related to pain and inflammation .

Pharmacological Mechanisms

  • Mechanism of Action : The compound may interact with neurotransmitter systems involved in pain modulation.
  • Potential Applications : Beyond analgesia, there is potential for use in treating conditions like neuropathic pain and inflammatory disorders .

Analytical Chemistry

This compound is also useful in analytical chemistry, particularly in chromatography and mass spectrometry applications. Its stability and distinct chemical properties make it suitable for use as a reference standard in various analytical methods.

Applications in Chromatography

  • Use Case : Employed as a standard in high-performance liquid chromatography (HPLC) to ensure accuracy in quantifying similar compounds.
  • Benefits : Provides reliable calibration curves and enhances the reproducibility of results across different experimental setups .

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Understanding its synthetic pathways is crucial for scaling up production for research and commercial purposes.

Synthesis Pathway

  • Starting Materials : Common precursors include dimethylamine and carbamate derivatives.
  • Synthetic Strategy : Utilizing alkylation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound .

Mechanism of Action

The mechanism of action of phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its branched 3-(dimethylamino)-2,2-dimethylpropyl chain. Below is a comparison with analogs differing in chain length, substituents, or functional groups.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Structural Features Applications
Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride (105601-13-6) C₁₃H₂₁ClN₂O₂ 272.77 Branched 3-(dimethylamino)-2,2-dimethylpropyl chain Agrochemicals, pharmaceuticals, chemical intermediates
Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride (163799-67-5) C₁₁H₁₇ClN₂O₂ 244.72 Linear 2-(dimethylamino)ethyl chain Likely similar applications (pharmaceutical intermediates) but lower steric hindrance
N-[3-(dimethylamino)propyl]-2-phenoxy-2-phenylacetamide hydrochloride (PH012761) C₁₉H₂₅ClN₂O₂ 348.88 Acetamide core with phenoxy-phenyl group Specialty chemical synthesis; distinct mechanism due to amide functionality
3-[(1RS)-1-(Dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride (105601-13-6) C₁₃H₂₁ClN₂O₂ 272.77 Racemic mixture with dimethylaminoethyl substituent Pharmaceutical impurity; highlights synthetic challenges in stereochemistry

Impact of Structural Variations

(a) Chain Length and Branching
  • Linear analogs (e.g., ethyl chain derivatives) may exhibit higher reactivity due to reduced steric hindrance, but shorter chains could limit bioavailability .
(b) Functional Group Differences
  • Replacement of the carbamate group with an amide (as in N-[3-(dimethylamino)propyl]-2-phenoxy-2-phenylacetamide hydrochloride) alters hydrogen-bonding capacity and target specificity, making it more suited for receptor-binding applications .
(c) Stereochemical Considerations
  • The racemic impurity 3-[(1RS)-1-(dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride (CAS: 105601-13-6) underscores the importance of stereochemical control during synthesis. Racemates may exhibit divergent biological activities compared to enantiopure forms .

Pharmacokinetic and Industrial Relevance

  • Molecular Weight : Lower molecular weight analogs (e.g., 244.72 g/mol for the ethyl derivative) may offer better membrane permeability, while heavier analogs (e.g., 348.88 g/mol acetamide) could have prolonged half-lives .
  • Applications : The target compound’s branched structure is preferred in pesticides for resistance management, whereas linear analogs are more common in lab-scale intermediate synthesis .

Biological Activity

Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride is a compound with significant biological activity, primarily studied for its potential applications in pharmacology and biochemistry. This article delves into its synthesis, mechanism of action, biological effects, and relevant case studies.

  • Chemical Formula : C₁₄H₂₃ClN₂O₂
  • Molecular Weight : 286.8 g/mol
  • Melting Point : 156-158 °C
  • CAS Number : 1170396-21-0
PropertyValue
Chemical FormulaC₁₄H₂₃ClN₂O₂
Molecular Weight286.8 g/mol
Melting Point156-158 °C
CAS Number1170396-21-0

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzymes or receptors, modulating biological pathways that can affect various physiological processes. For instance, it has been noted for its role in inhibiting acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound has demonstrated significant activity in inhibiting various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive function temporarily but may also lead to toxicity at high concentrations.
  • Dihydropteroate Synthase : It has been shown to interact with this enzyme, which is vital for folate biosynthesis in bacteria and protozoa, making it a potential candidate for antimicrobial applications .

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines:

  • Case Study : A study tested the compound against various human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Neuroprotective Effects

In addition to its AChE inhibition, the compound has been investigated for neuroprotective properties:

  • Mechanism : By preventing the breakdown of acetylcholine, it may protect neurons from degeneration associated with diseases like Alzheimer's .

Research Findings

Recent studies have explored the compound's effects on different biological systems:

  • Antimicrobial Activity : It has been evaluated for its efficacy against various pathogens. In vitro studies revealed that it inhibits the growth of specific bacteria and fungi, indicating potential use as an antimicrobial agent .
  • Pharmacokinetics : Research on the pharmacokinetic profile shows that the compound has a favorable absorption rate when administered orally, with a half-life conducive to maintaining therapeutic levels in the bloodstream .
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks at elevated doses due to its irritant nature .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride, and how can purity be validated?

  • Synthesis : The compound can be synthesized via carbamate formation reactions involving phenyl chloroformate and 3-(dimethylamino)-2,2-dimethylpropylamine. A stepwise approach with controlled stoichiometry (e.g., 1:1 molar ratio of reactants) under inert conditions (e.g., nitrogen atmosphere) is critical to minimize side reactions .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended. Retention time and peak area normalization (as in Example 350 of ) can confirm ≥98% purity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Store in tightly sealed containers at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and oxidizing agents, as dimethylamino groups are susceptible to oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 1 month) can predict shelf life .

Q. How should researchers handle safety risks associated with this compound during experiments?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . No acute toxicity data is available, so treat it as a potential irritant .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs (e.g., propamocarb hydrochloride)?

  • Perform comparative structure-activity relationship (SAR) studies. For example, the 2,2-dimethylpropyl group in the target compound may reduce water solubility compared to propamocarb’s linear propyl chain, impacting bioavailability. Use logP measurements and in vitro assays (e.g., enzyme inhibition) to correlate structural differences with activity .

Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound under environmental conditions?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) can identify hydrolysis products (e.g., phenyl carbamate or dimethylamine derivatives). Accelerated degradation studies (e.g., pH 3–9 buffers at 50°C) combined with high-resolution MS provide degradation pathways .

Q. How can computational modeling optimize the design of derivatives with enhanced target binding?

  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., acetylcholinesterase for carbamate pesticides). Focus on modifying the dimethylamino group’s steric bulk or introducing electron-withdrawing substituents to modulate binding affinity .

Q. What experimental strategies can validate the compound’s mechanism of action in complex biological systems?

  • Isotopic labeling (e.g., ¹⁴C-labeled carbamate) combined with autoradiography can track distribution in plant or microbial models. Pair this with RNA-seq to identify differentially expressed genes upon exposure, linking mechanistic pathways to phenotypic effects .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data (e.g., ¹H NMR: δ 1.2–1.4 ppm for dimethylpropyl protons) with analogs like tert-butyl carbamates to confirm structural integrity .
  • Contradictory Evidence : Discrepancies in bioactivity may arise from impurities; always validate purity via orthogonal methods (HPLC + NMR) before biological testing .

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